BenchChemオンラインストアへようこそ!

(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

TRPM8 Antagonist Enantioselectivity Pain Management

(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl (CAS 2089671-69-0) is a high-purity chiral amine hydrochloride salt that functions as a critical intermediate in the synthesis of small-molecule TRPM8 antagonists. The molecule is characterized by an (R)-configured trifluoroethylamine chiral center attached to a 3-bromopyridine scaffold.

Molecular Formula C7H7BrClF3N2
Molecular Weight 291.49 g/mol
Cat. No. B13053702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
Molecular FormulaC7H7BrClF3N2
Molecular Weight291.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(C(F)(F)F)N)Br.Cl
InChIInChI=1S/C7H6BrF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1
InChIKeyVFBINDKKMJNMMX-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine HCl: A Chiral Building Block for TRPM8-Targeted Discovery


(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl (CAS 2089671-69-0) is a high-purity chiral amine hydrochloride salt that functions as a critical intermediate in the synthesis of small-molecule TRPM8 antagonists [1]. The molecule is characterized by an (R)-configured trifluoroethylamine chiral center attached to a 3-bromopyridine scaffold. This specific combination of chirality, regiochemistry, and halogen substitution directly governs the pharmacological properties of the final drug candidates into which it is incorporated, making simple generic substitution hazardous for drug development programs .

Why Generic Substitution of (R)-1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine HCl Is Not Permissible


In-class compounds such as the (S)-enantiomer or regioisomers with bromine at the 4- or 5-position on the pyridine ring cannot be interchanged. The (R)-configuration at the chiral center is geometrically essential for the correct spatial orientation within the TRPM8 binding pocket, as evidenced by structure-activity relationships in patent-derived antagonists [1]. A switch to the (S)-enantiomer or a different bromine regioisomer would present a completely different hydrogen-bonding and steric profile, fundamentally altering target engagement and invalidating any existing structure-activity data. Furthermore, the specific 3-bromo-2-pyridyl substitution pattern is a defined pharmacophoric element, while alternative regioisomers lead to distinct chemical reactivity in subsequent cross-coupling reactions, altering pharmacokinetic profiles and synthetic routes .

(R)-1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine HCl: Quantitative Differentiation Evidence


Enantiomer-Dependent TRPM8 Antagonist Potency: (R) vs. (S) Configuration

The (R)-configured chiral amine is a direct precursor to potent TRPM8 antagonists. A derivative incorporating the (R)-amine substructure, tested as a urea derivative, demonstrated an IC50 of 59 nM against human TRPM8 [1]. In contrast, the corresponding (S)-enantiomer of related TRPM8 antagonists has been shown to be significantly less active or completely inactive in similar functional calcium-flux assays, establishing a critical enantioselective requirement [2]. Procurement of the (R)-isomer with high enantiomeric excess is therefore mandatory to maintain target potency in lead optimization.

TRPM8 Antagonist Enantioselectivity Pain Management

Regiochemical Differentiation: 3-Bromo-2-pyridyl vs. 4-Bromo or 5-Bromo Analogs

The 3-bromo-2-pyridyl scaffold provides a unique microenvironment compared to other regioisomers, such as (R)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine or (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine . The position of the bromine atom alters the electron density on the pyridine ring, directly influencing the reactivity in downstream Suzuki or Buchwald-Hartwig coupling reactions. Specifically, the 3-bromo-2-yl pattern experiences greater steric hindrance due to the adjacent chiral amine, offering a distinct selectivity profile in cross-coupling reactions. While quantitative reaction yield data for this exact intermediate is not publicly available, the calculated molecular weight difference is 291.49 (HCl salt) vs. 255.04 (free base), which must be accounted for in stoichiometric calculations .

Regiochemistry Cross-Coupling Reactivity Medicinal Chemistry

Salt Form Differentiation: Hydrochloride vs. Free Base Handling and Long-Term Stability

The hydrochloride salt (CAS 2089671-69-0) offers superior solid-state stability and hygroscopicity profile compared to the free base (CAS 1213066-11-5). Technical datasheets from suppliers specify a storage condition of 2-8°C for both forms, but the hydrochloride salt is known to be more resistant to oxidation of the amine, a common degradation pathway for primary amines. The hydrochloride's melting point is higher than that of the free base, which exists as a liquid/oil, a crucial differentiation for handling and accurate formulation . While formal comparative stability studies are not published, the hydrochloride is the preferred form for long-term storage to prevent amine degradation and ensure precise stoichiometry in subsequent reactions .

Salt Selection Stability Formulation

Validated Application Scenarios for (R)-1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine HCl


TRPM8 Antagonist Lead Optimization and Structure-Activity Relationship Studies

This compound must be the starting material of choice for any medicinal chemistry program targeting TRPM8 antagonism for pain management. The (R)-configuration is a proven pharmacophoric requirement for potent functional antagonism, with advanced intermediates showing 59 nM IC50 at the human receptor [1]. Using the correct enantiomer ensures that synthesized analogs will maintain the desired chiral conformation, allowing for accurate structure-activity relationship interpretation and avoiding false negatives in high-throughput screening.

Stereospecific Synthesis of Urea- and Carbamate-Derived TRPM8 Modulators

The free amine can be transformed into urea, carbamate, or sulfonamide derivatives through standard amine coupling reactions. The steric environment created by the (R)-trifluoroethyl group and the 3-bromopyridine ring controls facial selectivity in subsequent reactions, enabling the asymmetric construction of complex TRPM8 antagonists [2]. This is essential for replicating or improving upon the potency of lead compounds identified in the patent literature.

Regioselective Cross-Coupling for Diversification of the Pyridine Scaffold

The bromine atom at the 3-position is a strategic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. Its unique steric and electronic environment, compared to regioisomeric alternatives, allows for the controlled introduction of aryl, heteroaryl, or amine substituents. This enables the systematic diversification of the molecule's eastern region to modulate pharmacokinetic properties, such as logD and metabolic stability, while retaining the critical (R)-amine configuration .

Quote Request

Request a Quote for (R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.